Butanoic acid, 4-(hydroxyimino)-3-oxo-

Description

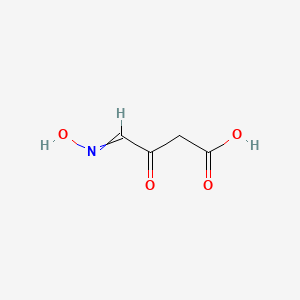

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyimino-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(2-5-9)1-4(7)8/h2,9H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEVIORASKVRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293932 | |

| Record name | 4-(Hydroxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-66-0 | |

| Record name | 4-(Hydroxyimino)-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98019-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework and Chemical Significance of α Keto Oxime Carboxylic Acids

The chemical significance of Butanoic acid, 4-(hydroxyimino)-3-oxo- is best understood by first examining its constituent functional moieties and the class of α-keto oxime carboxylic acids to which it belongs. This class of compounds merges the distinct chemical personalities of α-keto acids and oximes, resulting in molecules with unique reactivity and broad potential.

α-Keto acids, also known as oxo acids, are organic compounds containing a carboxylic acid group and an adjacent ketone. wikipedia.org They are pivotal intermediates in crucial biochemical pathways, including the Krebs cycle and glycolysis. wikipedia.org Their chemical reactivity is characterized by the electrophilicity of the ketone and the acidity of the carboxylic acid, making them versatile precursors in organic synthesis. nih.gov

Oximes, with the general formula RR'C=NOH, are typically formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org They are important for several reasons: they serve as protecting groups for carbonyl compounds, act as ligands for metal ions, and are intermediates in reactions like the Beckmann rearrangement, which is used in the industrial synthesis of caprolactam for Nylon 6 production. wikipedia.org A key structural feature of oximes derived from unsymmetrical ketones or aldehydes is the potential for E/Z geometric isomerism about the C=N double bond. researchgate.net

The combination of these functionalities in a single molecule, as seen in Butanoic acid, 4-(hydroxyimino)-3-oxo- (HOOC-CH₂-C(=O)-CH=NOH), creates a system with enhanced chemical versatility. Such compounds are valuable building blocks in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the β-keto group, and the oxime—allows for a wide range of transformations and the construction of complex molecular architectures, including various heterocyclic systems. ijprajournal.com

| Functional Group | Chemical Properties and Significance |

| Carboxylic Acid | Acidic proton, can be converted to esters, amides, acyl halides. |

| β-Ketone | Electrophilic carbonyl carbon, susceptible to nucleophilic attack; enolizable α-protons. |

| Oxime | Exhibits E/Z isomerism, can be hydrolyzed to carbonyls, reduced to amines, or undergo rearrangement. wikipedia.org |

Historical Evolution of Synthetic Strategies for Analogs of Butanoic Acid, 4 Hydroxyimino 3 Oxo

The synthesis of Butanoic acid, 4-(hydroxyimino)-3-oxo- and its analogs is intrinsically linked to the historical development of methods for creating its constituent parts: α-keto acids and oximes. Early strategies relied on classical, often harsh, reaction conditions, while modern approaches prioritize efficiency, selectivity, and milder conditions.

The foundational method for oxime synthesis, established in the 19th century, is the direct condensation of a carbonyl compound with hydroxylamine (B1172632), often catalyzed by an acid. wikipedia.orgijprajournal.com This remains a widely used and effective strategy. Historically, the synthesis of the requisite dicarbonyl precursor for a molecule like Butanoic acid, 4-(hydroxyimino)-3-oxo- would have been a primary challenge.

The synthesis of α-keto acids has evolved significantly over time. Early methods often involved the hydrolysis of α,α-dihalo ketones or the oxidation of α-hydroxy acids. acs.org Over the decades, a plethora of more refined techniques have emerged. These include:

Oxidation of Alkenes: Modern methods utilize catalytic systems, such as recyclable iron nanocomposites, to efficiently oxidize alkenes into α-keto acids. organic-chemistry.org

Carbonylation Reactions: Palladium-catalyzed double carbonylation of aryl iodides provides a direct route to α-ketoamides, which can be hydrolyzed to the corresponding acids. organic-chemistry.org

Oxidation of Diazo Compounds: Dirhodium acetate-catalyzed reactions of aryl diazoacetates with water can yield aryl α-keto esters. organic-chemistry.org

For a specific target like Butanoic acid, 4-(hydroxyimino)-3-oxo-, a logical synthetic pathway involves the selective oximation of a precursor molecule like 3,4-dioxobutanoic acid or its ester. The primary challenge in such a synthesis is achieving chemoselectivity—reacting only one of the two carbonyl groups with hydroxylamine. Modern synthetic chemistry offers tools to address this, such as the use of protecting groups or pH control to modulate the reactivity of the different carbonyls. Recently, electrochemical approaches have been developed for the sustainable synthesis of oximes from hydroxyl compounds and nitrate (B79036) in a cascade electrolyzer, representing a significant advancement in green chemistry. nih.gov

Theoretical and Computational Investigations of Butanoic Acid, 4 Hydroxyimino 3 Oxo

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic structure of organic molecules. researchgate.netbsu.by These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For Butanoic acid, 4-(hydroxyimino)-3-oxo-, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31+G(d). biointerfaceresearch.combsu.by

The primary outputs of these calculations are the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). biointerfaceresearch.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity.

Table 1: Illustrative Molecular Orbital Energies (eV) from a DFT Calculation Note: This data is representative of typical DFT outputs for similar organic molecules and is not specific to Butanoic acid, 4-(hydroxyimino)-3-oxo-.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.5 | Electron Donation |

| LUMO | -1.2 | Electron Acceptance |

| HOMO-LUMO Gap (ΔE) | 6.3 | Indicator of Stability |

Prediction of Acidity and Basicity Constants (pKa)

The structure of Butanoic acid, 4-(hydroxyimino)-3-oxo- contains both an acidic carboxylic acid group (-COOH) and a potentially acidic or basic oxime group (=N-OH). Computational methods can predict the pKa values for these functional groups. The process typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment, often using a continuum solvation model like the Polarizable Continuum Model (PCM). By comparing the free energies of the protonated and deprotonated forms, the pKa can be estimated. Accurate predictions are vital for understanding the molecule's behavior in biological systems and different chemical environments.

Analysis of Reactivity Indices and Fukui Functions

Conceptual DFT provides a range of reactivity descriptors that are calculated from the electronic structure. biointerfaceresearch.com These indices help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks.

Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. biointerfaceresearch.com

Fukui functions are used to describe the reactivity of specific atomic sites within the molecule. By analyzing the change in electron density at each atom upon the addition or removal of an electron, one can identify the regions most susceptible to attack. For Butanoic acid, 4-(hydroxyimino)-3-oxo-, this analysis would pinpoint which atoms are the primary centers for nucleophilic or electrophilic reactions.

Conformational Landscape Exploration and Potential Energy Surface Analysis

The flexibility of the butanoic acid chain allows the molecule to exist in various spatial arrangements or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations and their relative energies. researchgate.net By systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the energy at each step, a map of the conformational landscape is generated. researchgate.net This analysis identifies the most stable, low-energy conformers as well as the energy barriers for rotation between them. researchgate.net

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations often model a molecule in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations can model its behavior in an explicit solvent environment over time. An MD simulation would place a model of Butanoic acid, 4-(hydroxyimino)-3-oxo- in a box of simulated water molecules and calculate the forces between all atoms. By solving the equations of motion, the simulation tracks the trajectory of every atom, revealing how the molecule moves, rotates, and interacts with the surrounding solvent molecules. This provides insights into its solvation, diffusion, and conformational dynamics in a realistic medium.

Intermolecular Interactions, Hydrogen Bonding, and Self-Assembly

Butanoic acid, 4-(hydroxyimino)-3-oxo- possesses several functional groups capable of forming strong intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O), and it is known to form strong hydrogen-bonded dimers in related molecules like butanoic acid. studdyai.commytutor.co.uk The oxime group (-NOH) and the keto group (C=O) also provide additional sites for hydrogen bonding. These interactions are fundamental to the compound's physical properties, such as its boiling point and solubility.

In certain environments, these directed intermolecular forces could lead to the formation of ordered supramolecular structures through self-assembly. For instance, related carboxy-silane molecules have been shown to form self-assembled monolayers (SAMs) on surfaces. researchgate.netrsc.org Computational analysis, particularly using MD simulations, can explore the potential for Butanoic acid, 4-(hydroxyimino)-3-oxo- to form stable dimers, clusters, or other self-assembled structures.

Spectroscopic Parameter Prediction and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. bsu.by DFT calculations can compute the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. biointerfaceresearch.com The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the molecule's structure and aid in the assignment of vibrational modes.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. jcdronline.org A strong correlation between the predicted and experimentally measured spectra provides high confidence in the determined molecular structure. bsu.by In studies of related butanoic acid derivatives, a good agreement between experimental and theoretical data has been consistently demonstrated. biointerfaceresearch.combsu.by

Absence of Public Research Hinders Analysis of Butanoic acid, 4-(hydroxyimino)-3-oxo-

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research on the theoretical and computational investigation of "Butanoic acid, 4-(hydroxyimino)-3-oxo-," particularly concerning the in silico design and virtual screening of its analogues.

In silico drug design and virtual screening are computational techniques crucial in modern medicinal chemistry for identifying and optimizing new drug candidates. mdpi.comnih.gov This process typically involves:

Target Identification: Defining a biological target (e.g., an enzyme or receptor) for the compound to interact with.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.

Virtual Screening: Using computer simulations to screen large libraries of virtual compounds to predict which ones are most likely to bind to the biological target. mdpi.com

Analogue Design: Modifying the structure of a lead compound (like Butanoic acid, 4-(hydroxyimino)-3-oxo-) to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Molecular Docking: A simulation method that predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction. mdpi.com

Studies on related but different molecules demonstrate how such investigations are typically structured. For instance, research on other keto acids or quinoline (B57606) derivatives often includes detailed tables of molecular descriptors, docking scores, and predicted vs. experimental activity values. nih.govresearchgate.net These studies utilize specialized software to calculate properties and predict interactions, forming the basis for designing novel, more potent compounds. researchgate.netnih.gov

Without specific studies on Butanoic acid, 4-(hydroxyimino)-3-oxo-, it is not possible to generate the detailed research findings or data tables pertinent to the in silico design and virtual screening of its analogues. The scientific community has not published research that would provide the necessary data for such a specific and technical analysis.

Reaction Mechanisms and Chemical Reactivity of Butanoic Acid, 4 Hydroxyimino 3 Oxo

Acid-Base Equilibria and Proton Transfer Dynamics

The acidic and basic properties of butanoic acid, 4-(hydroxyimino)-3-oxo- are determined by the ionizable protons of the carboxylic acid and the oxime moieties. The carboxylic acid group is the most acidic site, with an expected pKa value typical for a β-keto acid. The presence of the adjacent ketone group can influence its acidity. The oxime proton is significantly less acidic.

The proton transfer dynamics of this molecule are complex, involving both intramolecular and intermolecular processes. Intramolecular proton transfer can occur between the functional groups, influencing the tautomeric equilibria. Solvent molecules can also mediate proton transfer, and in aqueous solutions, the pH will significantly impact the ionization state of the molecule.

Tautomeric Systems Involving the Keto-Oxime-Carboxylic Acid Moiety

Tautomerism is a key feature of the chemical reactivity of butanoic acid, 4-(hydroxyimino)-3-oxo-. The presence of both a keto-enol and an oxime-nitroso system leads to a variety of isomeric forms in equilibrium.

Similar to other β-keto acids, butanoic acid, 4-(hydroxyimino)-3-oxo- can undergo keto-enol tautomerization. libretexts.orglibretexts.org The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.comchemistrylearner.com Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comchemistrylearner.com In the case of butanoic acid, 4-(hydroxyimino)-3-oxo-, the enol form can be stabilized by the formation of a conjugated system and potentially through hydrogen bonding with the adjacent oxime or carboxylic acid groups. The solvent environment also plays a crucial role in the position of the keto-enol equilibrium. chemistrylearner.com

The hydroxyimino group at the C4 position can exist in equilibrium with its nitroso tautomer. echemi.comstackexchange.com In most cases, the oxime tautomer is significantly more stable than the corresponding nitroso isomer. echemi.comstackexchange.com This stability is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound. echemi.com

Furthermore, the oxime group can exist as stereoisomers (E/Z or syn/anti isomers) due to the restricted rotation around the C=N double bond. The relative stability of these isomers is influenced by steric and electronic factors within the molecule.

Nucleophilic and Electrophilic Transformations at Key Functional Centers

The presence of multiple functional groups provides several sites for nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

The carboxylic acid group of butanoic acid, 4-(hydroxyimino)-3-oxo- can undergo typical reactions of this functional group, such as esterification and amide formation, which are types of condensation reactions. libretexts.orgunizin.orgck12.org These reactions generally involve the combination of two molecules with the elimination of a small molecule, such as water. libretexts.orgunizin.orgck12.org

A particularly important reaction for β-keto acids is decarboxylation, the loss of carbon dioxide, which typically occurs upon heating. masterorganicchemistry.comlibretexts.orgchemistrysteps.comdoubtnut.com The mechanism of decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto product. masterorganicchemistry.comchemistrysteps.com For butanoic acid, 4-(hydroxyimino)-3-oxo-, decarboxylation would be expected to yield 1-(hydroxyimino)propan-2-one.

The carbonyl carbon of the ketone group is an electrophilic center and is susceptible to nucleophilic attack. fiveable.meopenochem.org A wide variety of nucleophiles can add to the carbonyl group. The adjacent oxime group can influence the reactivity of the ketone.

The carbon atom of the oxime group is also susceptible to nucleophilic attack, although it is generally less electrophilic than the ketone carbonyl carbon. The oxime group itself can act as a nucleophile through either the nitrogen or the oxygen atom. nsf.govacs.org The reactivity of the oxime is dependent on the reaction conditions and the nature of the electrophile. nsf.gov For instance, oximes can undergo reactions such as the Beckmann rearrangement under acidic conditions. masterorganicchemistry.com

Cyclization Reactions Leading to Novel Heterocyclic Systems

The presence of multiple reactive centers in Butanoic acid, 4-(hydroxyimino)-3-oxo- makes it a versatile precursor for the synthesis of various heterocyclic compounds. Intramolecular reactions, often promoted by specific reagents or conditions, can lead to the formation of five- or six-membered rings containing nitrogen and oxygen heteroatoms.

One plausible cyclization pathway involves the intramolecular condensation of the carboxylic acid moiety with the oxime. Depending on the reaction conditions, this could lead to the formation of different heterocyclic cores. For instance, under dehydrating conditions, the hydroxyl group of the carboxylic acid could react with the oxime's hydroxyl group to form a cyclic ether linkage, though this is less common. A more probable scenario involves the nucleophilic attack of the oxime nitrogen onto the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative), followed by dehydration, to yield a cyclic imide or a related heterocyclic system.

Research on structurally similar compounds, such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, has demonstrated their propensity to undergo intramolecular cyclization. In the presence of a dehydrating agent like propionic anhydride, these molecules cyclize to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ru This suggests that the 4-oxobutanoic acid scaffold is predisposed to cyclization reactions. The general class of 4-(hetero)aryl-2,4-dioxobutanoic acids are also recognized as valuable precursors in the synthesis of various heterocycles.

The following table outlines potential heterocyclic systems that could be synthesized from Butanoic acid, 4-(hydroxyimino)-3-oxo-, based on its functional groups and known reactivity patterns of similar molecules.

| Starting Material | Reagent/Condition | Potential Heterocyclic Product | Reaction Type |

| Butanoic acid, 4-(hydroxyimino)-3-oxo- | Dehydrating agent (e.g., Ac₂O) | Substituted succinimide (B58015) derivative | Intramolecular condensation |

| Butanoic acid, 4-(hydroxyimino)-3-oxo- | Reductive amination conditions | Substituted pyrrolidinone | Reductive cyclization |

| Butanoic acid, 4-(hydroxyimino)-3-oxo- | With a dinucleophile (e.g., hydrazine) | Substituted pyridazinone derivative | Condensation/Cyclization |

Photochemical and Electrochemical Reactivity of Butanoic acid, 4-(hydroxyimino)-3-oxo-

The presence of the α-keto oxime functionality in Butanoic acid, 4-(hydroxyimino)-3-oxo- imparts specific photochemical and electrochemical properties to the molecule.

Photochemical Reactivity:

The photochemistry of α-keto oximes is a rich field of study. google.com Upon absorption of ultraviolet or visible light, the molecule can be promoted to an excited state, leading to several possible reaction pathways. One common photochemical reaction of oximes is E/Z isomerization around the C=N double bond. nih.gov This process can be reversible and is often achieved using visible light in the presence of a suitable photosensitizer. nih.gov

Another potential photochemical transformation is the Beckmann rearrangement, which typically requires acidic conditions but can also be photochemically induced. This reaction would involve the rearrangement of the group anti to the hydroxyl group on the oxime nitrogen, leading to the formation of an amide. Additionally, photocyclization reactions are known for carbonyl compounds. For instance, 2-(hydroxyimino)aldehydes can undergo Norrish–Yang photocyclization to yield cyclobutanol (B46151) oximes. acs.org While the carboxylic acid group in the target molecule might influence this reactivity, similar intramolecular reactions could be envisioned.

Photochemical cleavage of the N-O bond in the oxime is also a possibility, generating iminyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction or cyclization. Furthermore, photoexcited nitroarenes have been shown to induce oxidative cleavage of ketoximes to their corresponding ketones. nih.gov The α-keto carbamate (B1207046) functionality, structurally related to α-keto oximes, is known to undergo photocleavage to generate free amines. acs.org

Electrochemical Reactivity:

The electrochemical behavior of Butanoic acid, 4-(hydroxyimino)-3-oxo- is expected to be influenced by the reducible keto and oxime groups, as well as the oxidizable carboxylic acid group. Electrochemical studies on similar α-keto oximes have demonstrated their susceptibility to reduction. The reduction of the oxime group can proceed via a four-electron, four-proton process to yield an amino group. This transformation is a key step in the electrosynthesis of amino acids from α-keto acids, where the keto acid is first converted to an oxime, which is then electrochemically reduced. rsc.org

Recent research has also explored the electrochemical formation of α-ketoamides from ketoximes, which proceeds through a non-Beckmann rearrangement pathway. organic-chemistry.orgresearchgate.net This involves the electrochemical oxidation of the ketoxime in the presence of an amine. Furthermore, the electrochemical coupling of NOx and aldehydes to form oximes, which can be further transformed, highlights the electrochemical reactivity of the oxime moiety. acs.org

The following table summarizes the potential photochemical and electrochemical reactions of Butanoic acid, 4-(hydroxyimino)-3-oxo-.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Photochemical | UV/Visible light | E/Z isomers |

| Photochemical | UV light, acid catalysis | Amide (via Beckmann rearrangement) |

| Photochemical | UV light | Iminyl radical, cleavage products |

| Electrochemical (Reduction) | Applied potential, proton source | 4-amino-3-hydroxybutanoic acid |

| Electrochemical (Oxidation) | Applied potential, in the presence of an amine | α-ketoamide derivative |

The diverse reactivity of Butanoic acid, 4-(hydroxyimino)-3-oxo- under photochemical and electrochemical conditions opens avenues for the development of novel synthetic methodologies and the creation of complex molecular structures.

Applications of Butanoic Acid, 4 Hydroxyimino 3 Oxo As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The strategic placement of three distinct functional groups makes Butanoic acid, 4-(hydroxyimino)-3-oxo-, and its ester derivatives, valuable C4 synthons for constructing larger, more complex molecular architectures. While its direct application in the total synthesis of specific natural products is not extensively documented, the reactivity of its constituent parts—the β-keto acid and α-oxime moieties—is well-established in synthetic chemistry for forging key carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org

The β-keto acid portion of the molecule is a classic building block, prized for its ability to undergo a variety of condensation and bond-forming reactions. nih.gov For instance, the active methylene (B1212753) group situated between the two carbonyl-type functionalities (the ketone and the carboxylic acid) is readily deprotonated to form a nucleophilic enolate. This enolate can participate in cornerstone synthetic transformations essential for building complex frameworks, including:

Aldol and Mannich reactions: To form new carbon-carbon and carbon-nitrogen bonds, respectively.

Michael additions: To conjugate addition to α,β-unsaturated systems.

Acylation and Alkylation reactions: To introduce further side chains and complexity.

Furthermore, the α-oxime group serves as a masked ketone, which can be hydrolyzed under specific conditions to reveal a 1,2,3-tricarbonyl system—a highly reactive intermediate for further transformations. researchgate.net This latent functionality, combined with the inherent reactivity of the β-keto acid, makes the molecule a potent precursor for creating densely functionalized acyclic and cyclic systems that form the core of many natural products and pharmaceutically active molecules. rsc.orgresearchgate.net The presence of multiple reactive sites allows for sequential, regioselective reactions, enabling the construction of intricate molecular skeletons from a relatively simple starting material. nih.govnih.govnih.govuniroma1.it

Intermediate in the Formation of Nitrogen-Containing Heterocycles

One of the most significant applications of Butanoic acid, 4-(hydroxyimino)-3-oxo- is as a precursor for nitrogen-containing heterocycles. The compound contains both the carbon framework and the necessary nitrogen atom (within the oxime) to facilitate a variety of cyclization reactions, leading to important aromatic ring systems that are prevalent in medicinal chemistry and materials science.

Pyridine (B92270), Pyrazine (B50134), and Pyridazinone Ring Systems

The specific arrangement of functional groups in Butanoic acid, 4-(hydroxyimino)-3-oxo- makes it an ideal starting material for the synthesis of several key six-membered nitrogen heterocycles.

Pyridine Ring Systems: The α-oximino-β-ketoester moiety is a recognized precursor for the synthesis of substituted pyridines. Modern synthetic methods, often employing metal catalysis, can utilize such substrates in [3+3] cycloadditions. For example, in a reaction analogous to established protocols, the O-activated oxime of an ester of Butanoic acid, 4-(hydroxyimino)-3-oxo- could react with an α,β-unsaturated aldehyde in a copper-catalyzed condensation to assemble the pyridine ring. researchgate.net This approach is highly modular and allows for the creation of a diverse range of substituted pyridines under mild conditions.

Pyrazine Ring Systems: A particularly effective application of this precursor is in the synthesis of substituted pyrazines. Research has demonstrated that β-keto-α-oximino esters undergo a chemoselective reduction mediated by baker's yeast (Saccharomyces cerevisiae). researchgate.net In this biotransformation, the oxime group is selectively reduced to an amine, generating a transient α-amino-β-keto ester intermediate. This intermediate then undergoes spontaneous self-condensation (dimerization) followed by air oxidation to yield a symmetrically substituted 2,5-dialkylpyrazine-3,6-dicarboxylate. This method provides a green and efficient route to pyrazine derivatives, which are important components in flavor chemistry and pharmaceuticals.

| Starting Material | Reagent/Catalyst | Key Intermediate | Product | Ref |

| Ethyl 4-(hydroxyimino)-3-oxobutanoate | Baker's Yeast (S. cerevisiae) | Ethyl 3-amino-2-oxobutanoate | Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate | researchgate.net |

Pyridazinone Ring Systems: The synthesis of pyridazinones is classically achieved through the condensation of γ-keto acids with hydrazine (B178648) derivatives. Butanoic acid, 4-(hydroxyimino)-3-oxo- serves as a functionalized γ-keto acid equivalent. The reaction proceeds via the cyclization of the β-keto acid portion of the molecule with hydrazine hydrate. This reaction typically involves the initial formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the carboxylic acid group, which after dehydration, forms the stable 6-membered pyridazinone ring. The α-hydroxyimino group remains as a substituent on the resulting pyridazinone core, providing a valuable functional handle for further synthetic modifications.

Other Annulated Systems

The versatility of Butanoic acid, 4-(hydroxyimino)-3-oxo- extends to the synthesis of annulated, or fused, heterocyclic systems. Its ability to act as a 1,3-bielectrophile (after enolization) makes it a suitable partner for reactions with binucleophiles to construct more complex polycyclic frameworks.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines , a class of compounds investigated for various biological activities. mdpi.com In a typical synthetic strategy, a 5-aminopyrazole derivative can be reacted with a 1,3-dicarbonyl compound. The ester of Butanoic acid, 4-(hydroxyimino)-3-oxo- can serve as the 1,3-dicarbonyl equivalent in this condensation. The reaction mechanism involves an initial condensation between the amino group of the pyrazole (B372694) and one of the carbonyl functionalities of the butanoate derivative, followed by an intramolecular cyclization and subsequent dehydration to afford the fused pyrazolopyridine scaffold. mdpi.comasianpubs.org This strategy provides a convergent and efficient route to these important bicyclic heterocycles.

Ligand in Coordination Chemistry and Metal-Catalyzed Reactions

The molecular structure of Butanoic acid, 4-(hydroxyimino)-3-oxo- contains an α-oximino-β-keto functionality, which is a classic chelating motif in coordination chemistry. Upon deprotonation of the oxime hydroxyl group and enolization of the β-keto system, the molecule acts as a bidentate, monoanionic N,O-ligand. It can coordinate to a central metal ion through the oxime nitrogen atom and the enolate oxygen atom, forming a highly stable five-membered chelate ring.

This chelation significantly enhances the stability of the resulting metal complex. A wide variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Fe(II/III), and Zn(II), can form stable complexes with such ligands. nih.govresearchgate.net The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the butanoic acid backbone.

| Ligand Motif | Coordination Atoms | Charge | Typical Chelate Ring Size |

| α-Oximino-β-ketoenolate | N, O | -1 | 5-membered |

These coordination compounds are not merely of structural interest; they possess significant potential as catalysts in a range of organic transformations. aithor.com Metal complexes featuring oxime and β-dicarbonyl-type ligands have been shown to catalyze reactions such as:

Oxidation Reactions: Mimicking the active sites of metalloenzymes, these complexes can catalyze the oxidation of substrates like catechols. nih.gov

Hydrofunctionalization Reactions: Complexes of zinc and other metals with related β-ketoiminate ligands have been applied as catalysts for the hydroboration of ketones. nih.gov

Cross-Coupling Reactions: The stable ligand framework can support catalytically active metal centers for various cross-coupling reactions.

The ability of Butanoic acid, 4-(hydroxyimino)-3-oxo- to form stable, well-defined metal complexes makes it a valuable building block for the design of novel homogeneous catalysts.

Building Block for Polymeric Materials and Supramolecular Assemblies

The multiple functional groups present in Butanoic acid, 4-(hydroxyimino)-3-oxo- make it a promising candidate for applications in materials science, both as a monomer for polymers and as a tecton for designing supramolecular structures.

The oxime functional group can participate in oxime ligation , a type of dynamic covalent chemistry. This reaction involves the formation of an oxime bond between an aminooxy compound and a ketone, or vice versa. This bond formation is reversible under specific conditions, allowing for the creation of dynamic materials that can adapt their structure in response to chemical stimuli. Butanoic acid, 4-(hydroxyimino)-3-oxo-, with its oxime and carboxylic acid functionalities, could be polymerized or used as a cross-linker to create adaptive polymer networks, such as hydrogels or dynamic star polymers.

In the realm of supramolecular chemistry and crystal engineering , the compound is a powerful building block due to its capacity for forming strong and directional hydrogen bonds. Both the carboxylic acid and the oxime groups are excellent hydrogen bond donors and acceptors.

Carboxylic acids are well-known to form robust, dimeric synthons via O-H···O hydrogen bonds.

Oximes also form predictable hydrogen-bonding patterns, typically O-H···N dimers or chain-like catemers.

The presence of both of these strong hydrogen-bonding motifs within a single small molecule allows for the programmed self-assembly of complex, higher-order structures. This makes Butanoic acid, 4-(hydroxyimino)-3-oxo- an attractive tecton for designing crystalline co-crystals, liquid crystals, and other organized molecular assemblies with potentially useful material properties.

Biological and Biochemical Research Applications of Butanoic Acid, 4 Hydroxyimino 3 Oxo Mechanistic and in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies

There is no available information on the effects of Butanoic acid, 4-(hydroxyimino)-3-oxo- on enzyme activity.

Without experimental data, the molecular mechanism of how this compound might interact with any enzyme remains unknown.

No structure-activity relationship studies have been published for this compound.

Receptor Binding Profiling and Ligand-Target Interaction Analysis

There is no evidence of this compound having been screened for receptor binding.

No biophysical studies have been conducted to characterize the binding of this compound to any biological target.

No computational studies, such as molecular docking or molecular dynamics simulations, have been reported for Butanoic acid, 4-(hydroxyimino)-3-oxo-.

Investigation of Biochemical Pathways Relevant to Cellular Processes (e.g., Metabolism, Signaling)

The impact of this compound on any biochemical or cellular signaling pathways has not been investigated.

Development of Butanoic acid, 4-(hydroxyimino)-3-oxo- as a Molecular Probe for Biological Systems

The development of molecular probes is a cornerstone of modern biological and biochemical research, enabling the visualization and functional analysis of complex biological systems. The structural features of Butanoic acid, 4-(hydroxyimino)-3-oxo-, specifically its reactive functional groups, present a foundational scaffold for the rational design of targeted molecular probes. The inherent reactivity of the carboxylic acid, ketone, and oxime moieties allows for chemical modifications to introduce signaling components, such as fluorophores or affinity tags, and to modulate the compound's specificity for biological targets.

The core butanoic acid structure is a common motif in various biologically active molecules, suggesting its potential for interaction with enzyme active sites or receptor binding pockets. For instance, derivatives of 4-oxo-butanoic acid have been investigated as inhibitors of kynurenine (B1673888) 3-hydroxylase, a key enzyme in the tryptophan degradation pathway. nih.govcapes.gov.br This inhibitory activity highlights the potential of the 4-oxo-butanoic acid scaffold to be adapted for creating probes that can report on enzyme activity or occupancy.

Furthermore, the presence of a hydroxyimino group (-C=NOH) has been shown to be a critical determinant of biological activity in other molecular scaffolds. In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the inclusion of a hydroxyimino moiety significantly enhanced their antiproliferative activity against cancer cell lines. mdpi.com This suggests that the oxime group can participate in key interactions with biological macromolecules, a desirable characteristic for a molecular probe's targeting element.

The design of a molecular probe based on Butanoic acid, 4-(hydroxyimino)-3-oxo- would involve several key considerations. The carboxylic acid provides a convenient handle for conjugation to a reporter group, such as a fluorescent dye, without significantly altering the core structure's interaction with its biological target. The choice of fluorophore would be dictated by the specific application, including the desired excitation and emission wavelengths, quantum yield, and photostability.

The potential applications of such a molecular probe in in vitro systems are extensive. A fluorescently labeled derivative could be employed in fluorescence microscopy to visualize the subcellular localization of a target protein or to monitor changes in its distribution in response to cellular signals. In biochemical assays, a probe could be used to quantify enzyme activity through changes in fluorescence upon binding or turnover. High-throughput screening campaigns could also utilize such probes to identify novel modulators of a specific biological target.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Butanoic acid, 4-(hydroxyimino)-3-oxo-?

- Methodological Answer : The compound can be synthesized via hydroxyimination of 3-oxo-butanoic acid derivatives. A common approach involves reacting ethyl 3-oxobutanoate with hydroxylamine under controlled pH (e.g., acidic conditions) to introduce the hydroxyimino group at the 4-position . Purification via fractional crystallization or column chromatography is recommended, with monitoring by TLC or HPLC. For analogs, esterification or transesterification steps (e.g., using ethyl or methyl esters) may precede hydroxyimination .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the presence of the hydroxyimino (-NHOH) and ketone groups. The hydroxyimino proton typically appears as a broad singlet at δ 9–11 ppm .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

- IR Spectroscopy : Look for characteristic C=O (1700–1750 cm) and N–O (950–1250 cm) stretches .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and light due to its α-keto and hydroxyimino groups. Store under inert gas (argon) at −20°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should quantify decomposition products via HPLC .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in metal coordination or catalytic systems?

- Methodological Answer : The hydroxyimino moiety acts as a bidentate ligand, coordinating metals like Cu(II) or Fe(III) through its N and O atoms. Investigate coordination complexes using X-ray crystallography or EPR spectroscopy. Kinetic studies (e.g., UV-Vis monitoring of ligand exchange) can reveal binding affinities . Compare reactivity with analogous oxime or ketone derivatives to isolate hydroxyimino-specific effects .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (keto-enol or hydroxyimino-oxime equilibria). Use variable-temperature NMR to identify tautomeric states or employ computational chemistry (DFT) to predict dominant forms . Cross-validate with synthetic standards and reference databases like NIST WebBook .

Q. How can this compound be functionalized for applications in drug discovery or polymer chemistry?

- Methodological Answer :

- Drug Discovery : Introduce pharmacophores via the carboxylic acid group (e.g., amide coupling with bioactive amines) . Test bioactivity in enzyme inhibition assays (e.g., against metalloproteases).

- Polymer Chemistry : Co-polymerize with acrylates or styrenes via radical-initiated reactions. Monitor polymerization kinetics using GPC and DSC to assess molecular weight and thermal stability .

Q. What role does this compound play in biochemical pathways, and how can it be studied in metabolic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.